N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-11-2-4-13(9-14(11)21)25-7-6-23-18(19(25)27)28-10-17(26)24-16-5-3-12(20)8-15(16)22/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBLRHVITZJLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and analogs from literature:
Key Observations:
Heterocycle Core :
- The target compound’s dihydropyrazine ring with a 3-oxo group contrasts with hydrazinylidene (13a/b) or pyridine (618077-46-6) cores. This affects conjugation and hydrogen-bonding capacity.
- Example 83’s pyrazolo[3,4-d]pyrimidin and chromen-4-one systems introduce larger aromatic surfaces, likely enhancing π-π stacking but reducing solubility .
Substituent Effects: Fluorine atoms in the target compound’s aryl groups increase lipophilicity compared to methoxy (13b) or sulfamoyl (13a) groups, which may improve membrane permeability .
Physical Properties :
- Higher melting points in 13a (288°C) and Example 83 (302–304°C) suggest stronger intermolecular interactions (e.g., hydrogen bonds, stacking) due to sulfamoyl or chromen-4-one groups .
- The target compound’s lack of polar sulfamoyl groups may result in lower melting points, though experimental data are needed for confirmation.
Spectroscopic and Computational Insights
- IR Spectroscopy: The target compound’s IR spectrum would show C=O stretches (1660–1680 cm⁻¹, acetamide and 3-oxo) and C-F stretches (1100–1250 cm⁻¹). Absence of cyano (~2214 cm⁻¹, as in 13a/b) distinguishes it from these analogs .
- NMR Spectroscopy :
- Aromatic protons in the 2,4-difluorophenyl group would exhibit deshielding (δ 7.2–7.9 ppm) due to electron-withdrawing fluorine atoms, similar to 618077-46-6’s 4-fluorophenyl signals .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrazinones with thiol-containing intermediates. Key steps include:
- Nucleophilic substitution for sulfanyl group incorporation (e.g., using thiourea derivatives under basic conditions) .
- Amide coupling via activated esters (e.g., HATU/DMAP in DMF) to attach the difluorophenyl moiety .
- Optimization:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control: Reactions often proceed at 60–80°C to balance kinetics and side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
Q. Table 1: Key Physicochemical Properties
Advanced Research Questions
Q. How can molecular docking studies predict interactions with biological targets like kinases or receptors?
Methodological Answer:
- Target selection: Prioritize proteins with known affinity for pyrazinone derivatives (e.g., EGFR, VEGFR kinases) .
- Docking workflow:
- Protein preparation: Retrieve crystal structures from PDB (e.g., 4HJO for EGFR), remove water, add hydrogens.
- Ligand preparation: Generate 3D conformers of the compound using OpenBabel .
- Grid box placement: Focus on ATP-binding pockets (AutoDock Vina) .
- Validation: Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations .
Q. What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
Q. How can computational methods guide the design of derivatives with improved selectivity?
Methodological Answer:
- QSAR modeling: Use MOE or Schrodinger to correlate substituent properties (Hammett σ, logP) with bioactivity .
- Fragment-based design: Replace the 3-fluoro-4-methylphenyl group with bioisosteres (e.g., thiophene) to enhance binding .
- ADMET prediction: SwissADME predicts blood-brain barrier permeability and CYP450 interactions to prioritize syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
